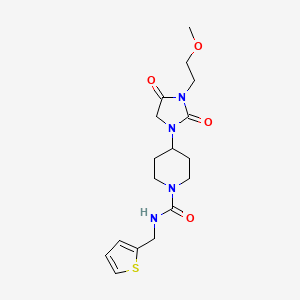
4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Disposition and Metabolism
The novel orexin 1 and 2 receptor antagonist, identified as SB-649868, has been studied for its disposition and metabolism in humans. In an open-label study involving healthy male subjects, it was determined that elimination of drug-related material was almost complete over a 9-day period, primarily through feces. This study showcased the compound's extensive metabolism and its potential application in insomnia treatment, emphasizing the importance of understanding its metabolic pathways for therapeutic use (Renzulli et al., 2011).
Imaging Receptors with Positron Emission Tomography
Research involving a novel radioligand, [11C]CPC-222, aimed to study 5-HT1A receptors in humans using positron emission tomography (PET). This study demonstrated the potential of using specific compounds to visualize receptor distribution in the human brain, providing a valuable tool for neurological research and the development of new treatments for psychiatric disorders (Houle et al., 1997).
Sigma Receptor Scintigraphy
A study investigated the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in vivo. The tumor accumulation of benzamides, based on preferential binding to sigma receptors overexpressed on breast cancer cells, highlights a novel approach for the noninvasive assessment of tumor proliferation, contributing to the advancement of diagnostic methods in oncology (Caveliers et al., 2002).
Metabolism and Disposition in Cancer Treatment
The study of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, explored its disposition and metabolism following oral administration to humans. This research is critical for understanding the pharmacokinetics of new cancer treatments, indicating that BMS-690514 is well absorbed and extensively metabolized, with implications for dosing and efficacy in treating non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).
Repellent Efficacy against Insects
A field evaluation compared the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine repellent, and a combination of both against Aedes communis and Simulium venustum. This study contributes to public health by identifying effective repellents for protection against mosquito and black fly bites, potentially reducing the transmission of vector-borne diseases (Debboun et al., 2000).
Propiedades
IUPAC Name |
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-25-9-8-20-15(22)12-21(17(20)24)13-4-6-19(7-5-13)16(23)18-11-14-3-2-10-26-14/h2-3,10,13H,4-9,11-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDIHPQYOGKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

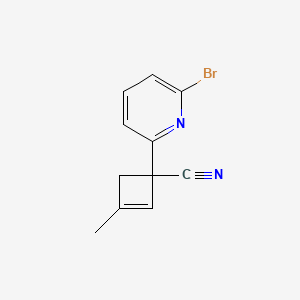
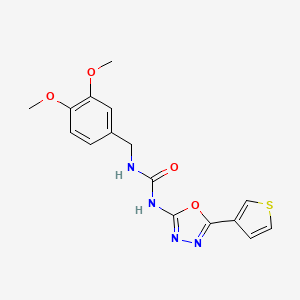



![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2440756.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)
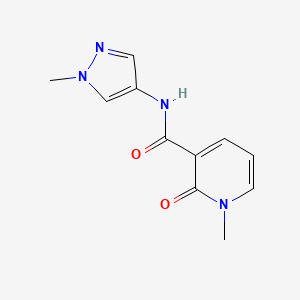

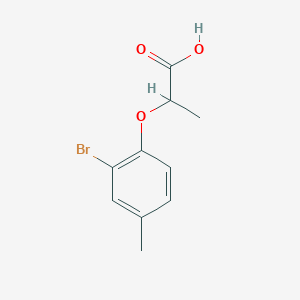
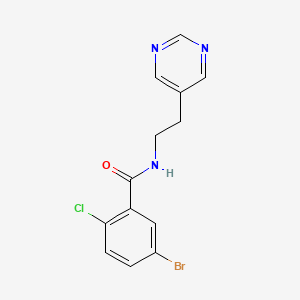
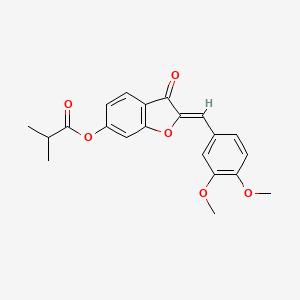
![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)
